

R-(+)-Mono-desmethylsibutramine as a monoamine reuptake inhibitor

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Compound of Interest

Compound Name: R-(+)-Mono-desmethylsibutramine

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Introduction

Sibutramine, formerly marketed as an anti-obesity drug, functions as a prodrug and is metabolized in vivo into two primary active metabolites: mono-desmethylsibutramine (M1) and di-desmethylsibutramine (M2).[1] These metabolites are significantly more potent as monoamine reuptake inhibitors than sibutramine itself.[2][3] This guide focuses on the R-(+)-enantiomer of mono-desmethylsibutramine, a key active metabolite, and its role as a triple reuptake inhibitor of serotonin (5-HT), norepinephrine (NE), and dopamine (DA). The enantiomers of sibutramine's metabolites have been shown to have different pharmacological activities, with the (R)-enantiomers demonstrating more potent anorectic effects.[1]

Mechanism of Action

R-(+)-Mono-desmethylsibutramine exerts its pharmacological effects by binding to the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1] By inhibiting these transporters, it blocks the reuptake of serotonin, norepinephrine, and dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing their signaling. The serotonergic action is thought to particularly influence appetite and satiety.[1]



Pharmacological Data: Binding Affinities

The binding affinity of a compound for a transporter is typically expressed by the inhibition constant (Ki), which represents the concentration of the inhibitor required to occupy 50% of the transporters. A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for **R-(+)-Mono-desmethylsibutramine** and related compounds for the serotonin, norepinephrine, and dopamine transporters.

Compound	SERT Ki (nM)	NET Ki (nM)	DAT Ki (nM)
Sibutramine	298–2,800	350–5,451	943–1,200
Desmethylsibutramine (M1)	15	20	49
(R)- Desmethylsibutramine	44	4	12
(S)- Desmethylsibutramine	9,200	870	180
Didesmethylsibutrami ne (M2)	20	15	45
(R)- Didesmethylsibutrami ne	140	13	8.9
(S)- Didesmethylsibutrami ne	4,300	62	12
Table 1: Binding			

affinities (Ki in nM) of

sibutramine and its

metabolites for

monoamine

transporters. Data

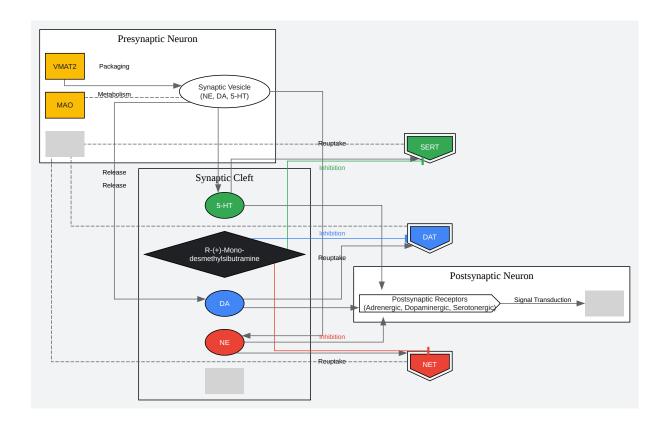
sourced from

Wikipedia.[1]



Signaling Pathway

The following diagram illustrates the mechanism of action of **R-(+)-Mono-desmethylsibutramine** at the synaptic cleft.



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Mechanism of R-(+)-Mono-desmethylsibutramine.

Experimental Protocols

The determination of binding affinities and functional inhibition of monoamine transporters involves several key in vitro assays.

1. Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a test compound for a specific transporter.

- Objective: To measure the displacement of a radiolabeled ligand from the transporter by the test compound.
- Materials:
 - Cell membranes prepared from cells expressing the human serotonin, norepinephrine, or dopamine transporter (e.g., HEK293 cells).
 - Radioligands:
 - For SERT: [3H]citalopram or [3H]paroxetine.
 - For NET: [³H]nisoxetine.
 - For DAT: [3H]WIN 35,428.
 - Test compound: R-(+)-Mono-desmethylsibutramine.
 - Incubation buffer.
 - Glass fiber filters.
 - Scintillation counter.
- Procedure:



- Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
- The mixture is incubated to allow for binding to reach equilibrium.
- The mixture is then rapidly filtered through glass fiber filters to separate the bound from the free radioligand.
- The filters are washed to remove any non-specifically bound radioligand.
- The amount of radioactivity trapped on the filters is measured using a scintillation counter.
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
- The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Synaptosomal Uptake Assays

These functional assays measure the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes.

 Objective: To determine the functional potency (IC50) of the test compound in inhibiting neurotransmitter reuptake.

Materials:

- Synaptosomes prepared from specific brain regions of rodents (e.g., striatum for DAT, hippocampus or cortex for SERT and NET).
- Radiolabeled neurotransmitters: [3H]5-HT, [3H]NE, or [3H]DA.
- Test compound: R-(+)-Mono-desmethylsibutramine.
- Incubation buffer.



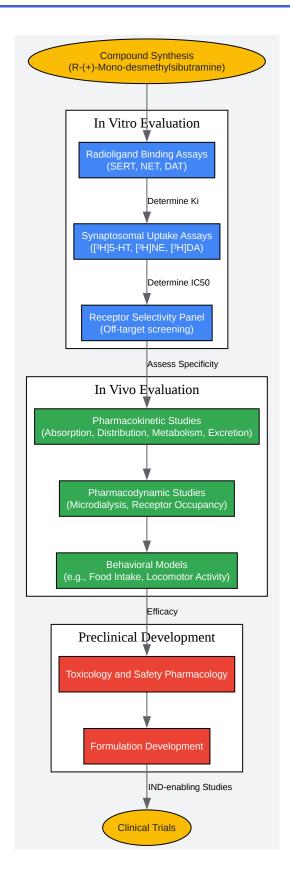
• Procedure:

- Synaptosomes are pre-incubated with varying concentrations of the test compound or vehicle.
- A fixed concentration of the radiolabeled neurotransmitter is added to initiate the uptake reaction.
- The uptake is allowed to proceed for a short period at a physiological temperature (e.g., 37°C).
- The uptake is terminated by rapid filtration and washing with ice-cold buffer.
- The amount of radioactivity taken up by the synaptosomes is quantified by scintillation counting.
- The IC50 value, the concentration of the test compound that inhibits 50% of the neurotransmitter uptake, is calculated.

Experimental Workflow

The following diagram outlines a typical workflow for the evaluation of a novel monoamine reuptake inhibitor.





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Workflow for evaluating monoamine reuptake inhibitors.



Conclusion

R-(+)-Mono-desmethylsibutramine is a potent monoamine reuptake inhibitor with high affinity for the norepinephrine, dopamine, and serotonin transporters. The data indicates a preference for NET, followed by DAT and SERT. The enantioselectivity of sibutramine's metabolites is a critical factor in their pharmacological profile, with the R-enantiomers generally showing greater activity. The experimental protocols outlined provide a framework for the characterization of such compounds. A thorough understanding of the pharmacology and mechanism of action of **R-(+)-Mono-desmethylsibutramine** is essential for the development of novel therapeutics targeting the monoamine transport systems for various neurological and psychiatric disorders.

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